3-methyl-N-(3-methylbutyl)aniline
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Overview
Description
3-methyl-N-(3-methylbutyl)aniline: is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 3-methylbutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.
Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
N-Methylaniline: An aniline derivative with a single methyl group on the nitrogen.
N,N-Dimethylaniline: An aniline derivative with two methyl groups on the nitrogen.
N-Ethylaniline: An aniline derivative with an ethyl group on the nitrogen.
Uniqueness: 3-methyl-N-(3-methylbutyl)aniline is unique due to the presence of both a 3-methylbutyl group and a methyl group on the nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The combination of these substituents can influence the compound’s solubility, boiling point, and overall reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |
InChI Key |
KZQUOHIUOUYZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(C)C |
Origin of Product |
United States |
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